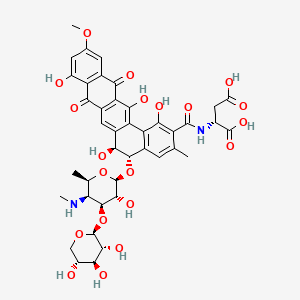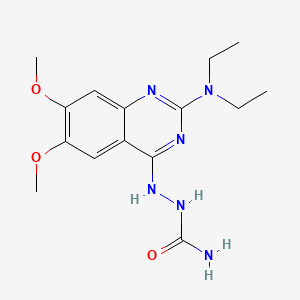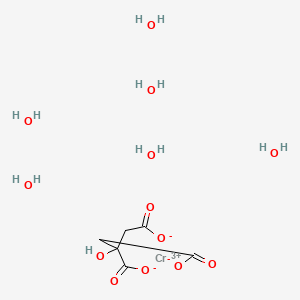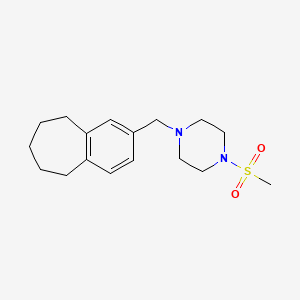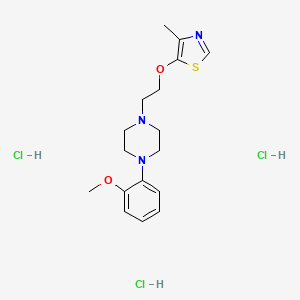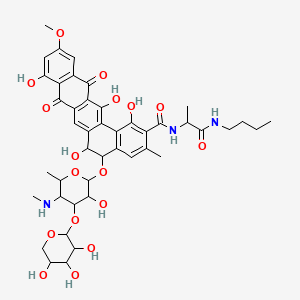
Pradimicin A butylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pradimicin A butylamide is a derivative of pradimicin A, a naturally occurring antibiotic produced by the bacterium Actinomadura hibisca. Pradimicin A is known for its antifungal and antiviral properties, particularly its ability to inhibit the entry of viruses into host cells by binding to glycoproteins on the viral envelope. The butylamide derivative is synthesized to enhance the solubility and bioavailability of pradimicin A, making it more effective for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pradimicin A butylamide typically involves the modification of pradimicin A through a series of chemical reactions. One common method is the reductive alkylation of pradimicin A with butylamine. The process involves the following steps:
Activation of Pradimicin A: Pradimicin A is dissolved in a suitable solvent, such as acetonitrile, and the pH is adjusted to around 8.0 using sodium hydroxide.
Reductive Alkylation: Butylamine and formaldehyde are added to the solution, followed by the addition of sodium cyanoborohydride as a reducing agent. The reaction mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Actinomadura hibisca to produce pradimicin A, followed by chemical modification to obtain the butylamide derivative. The fermentation process is optimized to maximize the yield of pradimicin A, and the subsequent chemical reactions are scaled up using industrial reactors and purification systems.
化学反応の分析
Types of Reactions
Pradimicin A butylamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: The butylamide group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can have altered biological activities and properties.
科学的研究の応用
Pradimicin A butylamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate-binding agents and their interactions with glycoproteins.
Biology: Investigated for its ability to inhibit viral entry into host cells, making it a potential antiviral agent.
Medicine: Explored for its therapeutic potential in treating viral infections, such as HIV and SARS-CoV-2, due to its ability to bind to viral glycoproteins and prevent infection.
Industry: Utilized in the development of new antifungal and antiviral drugs, as well as in the study of drug resistance mechanisms.
作用機序
Pradimicin A butylamide exerts its effects by binding to glycoproteins on the surface of viruses, preventing them from entering host cells. The compound specifically targets N-glycans, which are carbohydrate structures found on viral glycoproteins. By binding to these N-glycans, this compound blocks the interaction between the virus and the host cell receptors, thereby inhibiting viral entry and subsequent infection.
類似化合物との比較
Pradimicin A butylamide is unique compared to other similar compounds due to its specific binding to N-glycans and its ability to inhibit viral entry. Similar compounds include:
Pradimicin B and C: Other derivatives of pradimicin A with different functional groups.
Benanomicins: Another group of antibiotics produced by Actinomadura species with similar antifungal properties.
Lectins: Carbohydrate-binding proteins that also inhibit viral entry but may have different binding specificities and potential toxicities.
This compound stands out due to its enhanced solubility and bioavailability, making it a more effective therapeutic agent.
特性
CAS番号 |
133917-52-9 |
|---|---|
分子式 |
C44H53N3O17 |
分子量 |
895.9 g/mol |
IUPAC名 |
N-[1-(butylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C44H53N3O17/c1-7-8-9-46-41(58)16(3)47-42(59)25-15(2)10-22-28(35(25)54)27-20(13-21-29(36(27)55)32(51)19-11-18(60-6)12-23(48)26(19)31(21)50)33(52)39(22)63-44-38(57)40(30(45-5)17(4)62-44)64-43-37(56)34(53)24(49)14-61-43/h10-13,16-17,24,30,33-34,37-40,43-45,48-49,52-57H,7-9,14H2,1-6H3,(H,46,58)(H,47,59) |
InChIキー |
CHRWHHYWUUDVEP-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C(C)NC(=O)C1=C(C2=C(C=C1C)C(C(C3=CC4=C(C(=C32)O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)OC6C(C(C(C(O6)C)NC)OC7C(C(C(CO7)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


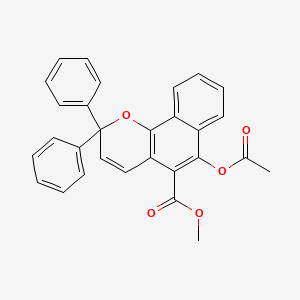
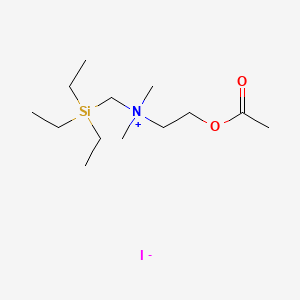
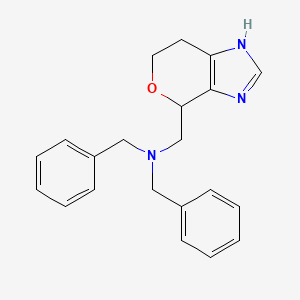
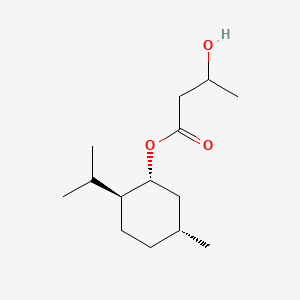


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
